molecular formula C18H15BrN2O3 B11558991 (2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide

(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide

Cat. No.: B11558991
M. Wt: 387.2 g/mol
InChI Key: BTFSXASNKWCQAW-UDWIEESQSA-N
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Description

(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of bromine, phenoxy, acetic acid, prop-2-ynyloxy, benzylidene, and hydrazide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the bromination of phenol to obtain 2-bromo-phenol. This intermediate is then reacted with chloroacetic acid to form (2-Bromo-phenoxy)-acetic acid. The next step involves the synthesis of (2-prop-2-ynyloxy-benzylidene)-hydrazide, which is achieved by reacting propargyl alcohol with benzaldehyde to form (2-prop-2-ynyloxy)-benzaldehyde. This intermediate is then condensed with hydrazine to yield (2-prop-2-ynyloxy-benzylidene)-hydrazide. Finally, the two intermediates are coupled under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a benzylidene and hydrazide group.

Uniqueness

(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide is unique due to its combination of bromine, phenoxy, acetic acid, prop-2-ynyloxy, benzylidene, and hydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-11-23-16-9-5-3-7-14(16)12-20-21-18(22)13-24-17-10-6-4-8-15(17)19/h1,3-10,12H,11,13H2,(H,21,22)/b20-12+

InChI Key

BTFSXASNKWCQAW-UDWIEESQSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Br

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Br

Origin of Product

United States

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